molecular formula C20H26O9 B1667950 Brucein D CAS No. 21499-66-1

Brucein D

Cat. No. B1667950
CAS RN: 21499-66-1
M. Wt: 410.4 g/mol
InChI Key: JBDMZGKDLMGOFR-CXKYBQEYSA-N
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Description

Brucein D (BD) is a major active quassinoid found in Brucea javanica . It has exhibited pronounced anticancer activities . It has been shown to induce pancreatic cancer cell death via several different mechanisms . It has also been demonstrated that BD inhibited lung cancer cell proliferation .


Molecular Structure Analysis

Brucein D has the molecular formula C20H26O9 . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 . It is a delta-lactone, a pentol, a quassinoid, an organic heteropentacyclic compound and a secondary alpha-hydroxy ketone .


Physical And Chemical Properties Analysis

Brucein D has a molecular weight of 410.4 g/mol . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 .

Scientific Research Applications

Breast Cancer Treatment

Bruceine D has been identified as a potential drug candidate against breast cancer . It has shown a dose-dependent inhibition of MCF-7 and Hs 578T cell proliferation with IC 50 values between 0.7 to 65 μM, depending on the drug and cell line . Bruceine D, extracted from Brucea javanica seeds, showed the highest potency .

Antitumor Actions

Bruceine D, a quassinoid isolated from the shrub Brucea javanica (L.) Merr. (Simaroubaceae), has come under immense investigation for its antineoplastic properties in various human cancers . These include cancers of the pancreas, breast, lung, blood, bone, and liver .

Pancreatic Adenocarcinoma Treatment

Bruceine D has shown antitumor effects in pancreatic adenocarcinoma . This suggests that it could be a potential therapeutic agent for the treatment of this type of cancer.

Chronic Myeloid Leukemia Treatment

Research has indicated that Bruceine D has antitumor effects in chronic myeloid leukemia . This highlights its potential as a therapeutic agent in the treatment of this blood cancer.

Hepatocellular Carcinoma Treatment

Bruceine D has demonstrated antitumor effects in hepatocellular carcinoma . This suggests its potential use in the treatment of liver cancer.

Non-Small Cell Lung Cancer Treatment

Bruceine D has shown antitumor effects in non-small cell lung cancer . This indicates its potential as a therapeutic agent for this type of lung cancer.

Mechanism of Action

Bruceine D (BD), also known as Brucein D, is a quassinoid compound extracted from the seeds of the plant Brucea javanica. It has been traditionally used for treating inflammation, malaria, and warts . Recent research has revealed its potential in treating various types of cancers, including breast cancer, lung cancer, hepatocellular carcinoma, pancreatic cancer, osteosarcoma, and chronic myeloid leukemia .

Target of Action

The primary target of Bruceine D is Trop2 , a tumor-associated calcium signal transducer 2 . Trop2 is expressed in various solid tumors and has been used as a transport gate for cytotoxic drugs in antibody-drug conjugate design . Bruceine D has been identified as a Trop2 inhibitor .

Mode of Action

Bruceine D interacts directly with Trop2 . It binds to the Lys307 and Glu310 residues of Trop2, which are key sites for its binding . This interaction leads to the depletion of the Trop2/β-catenin complex, thereby inhibiting the progression of cancer .

Biochemical Pathways

Bruceine D affects the Trop2/β-catenin feedback loop . By blocking the formation of this loop, Bruceine D inhibits cancer metastasis induced by Trop2 . The Trop2/β-catenin complex prevents β-catenin from being degraded via the ubiquitin-proteasome pathway . This results in a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the epithelial-mesenchymal transition (EMT) process, and inhibition of extracellular matrix (ECM) remodeling .

Pharmacokinetics

It’s known that bruceine d can be quickly eliminated after percutaneous absorption . More research is needed to fully understand the ADME properties of Bruceine D and their impact on its bioavailability.

Result of Action

The action of Bruceine D results in significant anti-cancer effects. It has been shown to inhibit the growth and metastasis of breast cancer . Bruceine D causes unstable β-catenin, which leads to a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the EMT process, and inhibition of ECM remodeling . This further inhibits cancer metastasis . In addition, Bruceine D has been shown to inhibit lung metastasis and prolong survival in experimental metastasis models .

Action Environment

The action of Bruceine D can be influenced by environmental factors. For instance, in an inflammatory microenvironment induced by TNF-α, Bruceine D significantly inhibited the migration and invasion of co-cultured cancer-associated fibroblasts and MDA-MB-231 cells . It also reduced the expression of tumor-promoting and matrix-remodeling cytokines secreted by these fibroblasts .

properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMZGKDLMGOFR-KQSRGDCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brucein D

CAS RN

21499-66-1
Record name Bruceine D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21499-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Bruceine D has been shown to interact with a variety of targets, leading to a range of downstream effects:

  • Ecdysone Receptor (EcR): Bruceine D binds to EcR, inhibiting the formation of the 20E-EcR-USP-EcRE complex and suppressing the transcriptional activation activity of EcR. This ultimately disrupts insect growth and metamorphosis. []
  • Mitochondria: Bruceine D induces apoptosis in various cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. [, , ]
  • Signaling Pathways: Bruceine D modulates several key signaling pathways involved in cell survival, proliferation, and metastasis:
    • PI3K/Akt: Bruceine D inactivates the PI3K/Akt pathway, contributing to its anti-cancer effects. []
    • MAPK/ERK: Bruceine D inhibits the phosphorylation of ERK, potentially contributing to its anti-cancer activity. []
    • STAT3: Bruceine D suppresses the STAT3 signaling pathway, inhibiting tumor growth and stem cell-like traits in osteosarcoma. []
    • NOTCH: Bruceine D inhibits the NOTCH pathway, contributing to its protective effects in a mouse model of allergic asthma. []
    • Nrf2: Bruceine D promotes the ubiquitin–proteasome-dependent degradation of Nrf2, enhancing the chemosensitivity of gemcitabine in pancreatic cancer. []
  • Other Targets: Bruceine D has also been shown to downregulate LINC01667, leading to the suppression of Cyclin E1 and inhibition of cell proliferation in gastric cancer. []

A:

  • Molecular Formula: C26H32O9 []
  • Molecular Weight: 488.53 g/mol []
  • Spectroscopic Data: Structural confirmation is typically achieved through NMR and Mass Spectrometry. For detailed spectroscopic data, refer to publications focusing on the isolation and characterization of Bruceine D. [, , ]

ANone: Information regarding the material compatibility and stability of Bruceine D under various environmental conditions is limited in the provided research. Further studies are needed to explore these aspects and their impact on potential applications.

ANone: The provided research does not indicate any inherent catalytic properties of Bruceine D. Its primary mechanisms of action revolve around its interaction with specific biological targets and pathways.

ANone: Yes, computational chemistry has been utilized:

  • Molecular Docking: Researchers have used molecular docking studies to investigate the interaction of Bruceine D with potential target proteins, such as Bcl-2, to understand its anti-cancer mechanisms. [, ]

ANone: While detailed SAR studies are limited in the provided research, some insights can be gleaned:

  • Quassinoid Structure: Bruceine D belongs to the quassinoid family, known for their diverse biological activities. The presence of specific functional groups on the quassinoid scaffold likely contributes to Bruceine D's target binding and activity. [, ]
  • Glycosylation: The presence and type of sugar moieties can impact activity. For example, glycosylated quassinoids showed lower in vitro antimalarial activity compared to their aglycone counterparts. []

A:

  • Formulation: To enhance its solubility and bioavailability, researchers have explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) for Bruceine D. This formulation demonstrated improved pharmacokinetic parameters and enhanced anti-ulcerative colitis efficacy in a rat model. []

ANone: The provided research primarily focuses on Bruceine D's biological activity and doesn't provide specific details regarding SHE regulations. As with any potential therapeutic compound, adherence to relevant safety regulations and guidelines is crucial during its development and potential clinical application.

ANone:

    A:

    • In vitro Efficacy:
      • Cytotoxicity: Bruceine D demonstrates potent cytotoxic effects against various cancer cell lines, including pancreatic, breast, lung, and blood cancer cells. [, , , , , , , , , , , ]
      • Apoptosis Induction: Bruceine D induces apoptosis in various cancer cell lines through both intrinsic and extrinsic mitochondrial-mediated pathways. [, , , ]
      • Inhibition of Cell Proliferation, Migration, and Invasion: Bruceine D effectively inhibits cell proliferation, migration, and invasion in several cancer cell lines. [, , , , , ]
    • In vivo Efficacy:
      • Tumor Growth Inhibition: Bruceine D has been shown to suppress tumor growth in a mouse orthotopic model of pancreatic cancer. [, ]
      • Anti-Ulcerative Colitis Activity: Bruceine D formulated in a SNEDDS demonstrated efficacy in a TNBS-induced ulcerative colitis rat model, improving disease activity index and colon pathology. []
      • Anti-asthma Effects: Bruceine D ameliorated allergic asthma symptoms in an ovalbumin-induced mouse model, reducing airway hyperresponsiveness and inflammatory cell infiltration. []
    • Nrf2 Upregulation: Increased Nrf2 expression has been linked to chemoresistance in pancreatic cancer. Bruceine D's ability to inhibit the Nrf2 pathway might help overcome this resistance mechanism. []
    • AKT Signaling: Overexpression of AKT signaling has been implicated in chemoresistance in multiple myeloma. Bruceine D's ability to abrogate the AKT-driven signaling pathway might provide a strategy to overcome this resistance. []

    ANone: While the provided research primarily focuses on Bruceine D's therapeutic potential, some studies offer insights into its safety profile:

    • Cytotoxicity on Non-Tumorigenic Cells: Bruceine D demonstrated a weaker cytotoxic effect on non-tumorigenic cells, such as GES-1 cells (gastric epithelial cells) and a human pancreatic progenitor cell line, compared to its effects on cancer cell lines. [, ]

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